
5-(Nicotinamido)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Nicotinamido)isophthalic acid is an organic compound with the molecular formula C14H10N2O5 It is a derivative of isophthalic acid, where one of the carboxyl groups is substituted with a nicotinamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(nicotinamido)isophthalic acid typically involves the reaction of nicotinic acid with 5-aminoisophthalic acid. One common method includes the following steps :
Preparation of Nicotinic Acid Chloride: Nicotinic acid is reacted with thionyl chloride in the presence of a few drops of dimethylformamide (DMF) to form nicotinic acid chloride.
Formation of this compound: The nicotinic acid chloride is then reacted with 5-aminoisophthalic acid in the presence of N,N-dimethyl-4-aminopyridine (DMAP) and dimethylacetamide (DMA) under ice bath conditions. The reaction mixture is stirred for 12 hours, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Nicotinamido)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nicotinamido group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-(Nicotinamido)isophthalic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) for gas storage and separation
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(nicotinamido)isophthalic acid involves its interaction with specific molecular targets and pathways. The nicotinamido group plays a crucial role in its biological activity by participating in redox reactions and influencing cellular processes. The compound can modulate the activity of enzymes and receptors, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Isonicotinamido)isophthalic acid: Similar in structure but with the isonicotinamido group instead of the nicotinamido group.
5-(Pyridin-4-ylamino)isophthalic acid: Contains a pyridin-4-ylamino group instead of the nicotinamido group.
5-(Pyridin-3-ylamino)isophthalic acid: Contains a pyridin-3-ylamino group instead of the nicotinamido group.
Uniqueness
5-(Nicotinamido)isophthalic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and its potential biological activities make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H10N2O5 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10N2O5/c17-12(8-2-1-3-15-7-8)16-11-5-9(13(18)19)4-10(6-11)14(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
Clé InChI |
ZFJMHVATDWGGME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde](/img/structure/B11761022.png)
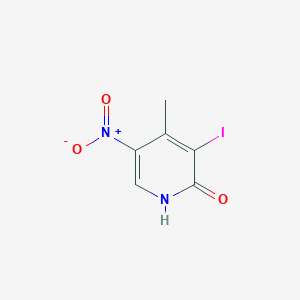
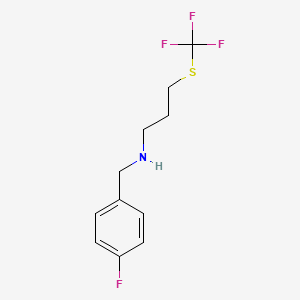
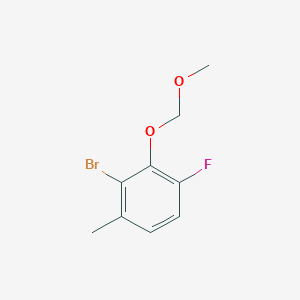
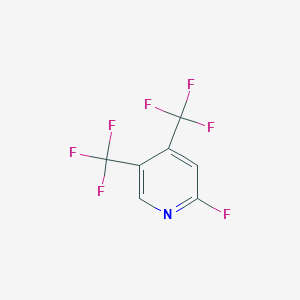
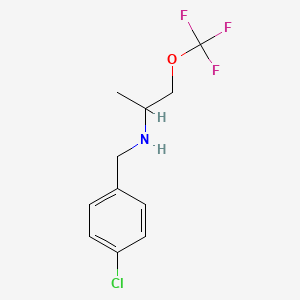
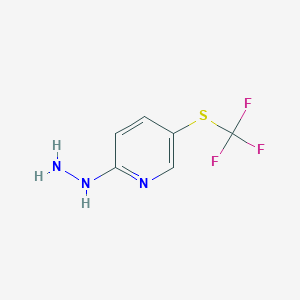
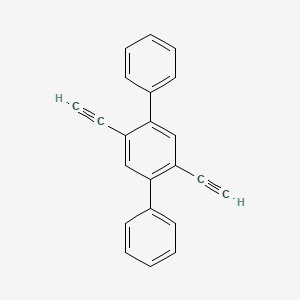
![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)
![2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11761085.png)
![Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B11761112.png)
